MFCD26664575
Description
A hypothetical introduction for "MFCD26664575" would follow the guidelines in , emphasizing its chemical identity, applications, and significance. For example:
- Chemical Identity: CAS number, molecular formula, molecular weight, and structural features (e.g., functional groups, stereochemistry).
- Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science.
- Significance: Unique properties (e.g., high BBB permeability, enzyme inhibition) that distinguish it from analogs .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-12-8-4-3-7(10(13)14)5-9(8)15-11/h3-5,12H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSUXUYUNETJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD26664575 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: MFCD26664575 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
MFCD26664575 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a modulator of biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of MFCD26664575 involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of insulin release by modulating the activity of pancreatic β-cell KATP channels . Additionally, it exhibits myorelaxant activity by behaving as a calcium entry blocker in vascular smooth muscle cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Using , and 7 as templates, a comparative analysis would include:
Table 1: Key Physicochemical Properties
Key Findings:
Structural Similarity :
- Boronic acid derivatives (e.g., CAS 1046861-20-4 ) share halogen substituents and boronate groups, enabling Suzuki-Miyaura coupling applications.
- Trifluoromethylated ketones (e.g., CAS 1533-03-5 ) exhibit enhanced metabolic stability due to fluorine’s electronegativity.
26.30 Ų).
Synthetic Accessibility :
- This compound’s hypothetical synthesis (e.g., palladium-catalyzed cross-coupling) mirrors CAS 1046861-20-4’s method , but trifluoromethylated analogs require specialized fluorination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
